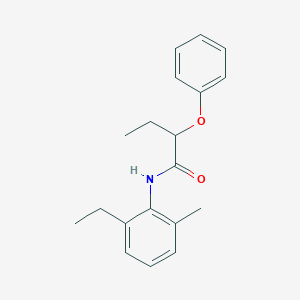
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is its potential use in various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and determine its potential use in the treatment of various diseases. Another direction is to study its effects on neurodegenerative diseases and explore its potential use as a therapeutic agent. Additionally, further research can be conducted to improve the solubility of this compound, which may increase its potential use in various experiments.
Synthesis Methods
The synthesis of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-aminopyrimidine in the presence of a base to obtain the desired compound.
Scientific Research Applications
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
|---|---|
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-11-8-13(12-6-4-3-5-7-12)20(19-11)15-9-14(16-2)17-10-18-15/h3-10H,1-2H3,(H,16,17,18) |
InChI Key |
HKZDGMHSXKWEHQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)NC |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)


![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)